3,5-Dimethylbenzo[d]isothiazole
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Overview
Description
3,5-Dimethylbenzo[d]isothiazole is a heterocyclic compound that belongs to the class of isothiazoles. Isothiazoles are five-membered rings containing both sulfur and nitrogen atoms. The presence of these heteroatoms in a 1,2-relationship imparts unique chemical properties to the compound, making it valuable in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylbenzo[d]isothiazole typically involves the use of nitrogen and sulfur pre-functionalized phenyl rings as building blocks . One common method includes the condensation of thiohydroxylamine with a suitable aromatic precursor. Another approach involves metal-catalyzed transannulation reactions, such as the Rh(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles .
Industrial Production Methods: Industrial production of benzo[d]isothiazoles often employs scalable methods such as metal-catalyzed cross-coupling reactions and direct C–H activation chemistry. These methods allow for the efficient and high-yield production of the compound, making it accessible for various applications .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylbenzo[d]isothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .
Scientific Research Applications
3,5-Dimethylbenzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: The compound finds applications in the production of agrochemicals, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 3,5-Dimethylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to isothiazole but with different substitution patterns.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.
Isoxazole: A five-membered ring containing oxygen and nitrogen, isomeric with isothiazole.
Uniqueness: 3,5-Dimethylbenzo[d]isothiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in a 1,2-relationship. This configuration imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
Molecular Formula |
C9H9NS |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3,5-dimethyl-1,2-benzothiazole |
InChI |
InChI=1S/C9H9NS/c1-6-3-4-9-8(5-6)7(2)10-11-9/h3-5H,1-2H3 |
InChI Key |
MSIJMMGTNBZWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2C |
Origin of Product |
United States |
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